Technical Documentation Center

2-[(2-bromophenyl)methylidene]propanedinitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(2-bromophenyl)methylidene]propanedinitrile
  • CAS: 2698-42-2

Core Science & Biosynthesis

Foundational

theoretical calculations for 2-[(2-bromophenyl)methylidene]propanedinitrile

An In-depth Technical Guide to the Theoretical Calculation of 2-[(2-bromophenyl)methylidene]propanedinitrile Abstract This technical guide provides a comprehensive framework for the theoretical investigation of 2-[(2-bro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Calculation of 2-[(2-bromophenyl)methylidene]propanedinitrile

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 2-[(2-bromophenyl)methylidene]propanedinitrile, a molecule of interest due to the prevalence of both bromophenyl and propanedinitrile moieties in pharmacologically active compounds. We will delve into the application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for performing and interpreting these calculations. The causality behind methodological choices is emphasized to ensure a robust and reproducible computational model that serves as a self-validating system for predicting molecular behavior.

Introduction: The Rationale for Computational Scrutiny

2-[(2-bromophenyl)methylidene]propanedinitrile belongs to the broader class of malononitrile derivatives, which are versatile precursors in the synthesis of various heterocyclic compounds.[1] The propanedinitrile (malononitrile) group is a significant functional unit in medicinal chemistry, and its derivatives are explored for various therapeutic applications.[2][3][4] Furthermore, the inclusion of a bromophenyl group is a common strategy in drug design, known to influence the pharmacokinetic and pharmacodynamic properties of molecules, with examples like the endothelin receptor antagonist Macitentan containing a bromophenyl moiety.[5]

Given the potential of this molecular scaffold, a priori knowledge of its physicochemical properties is invaluable. Theoretical calculations provide a powerful, cost-effective means to predict:

  • Stable Molecular Conformation: Understanding the three-dimensional structure is the foundation for assessing potential biological activity.

  • Chemical Reactivity: Identifying electron-rich and electron-poor regions helps predict how the molecule might interact with biological targets or other reagents.[6]

  • Spectroscopic Signatures: Predicting IR and UV-Vis spectra can aid in experimental characterization and validation of synthesized compounds.[7][8]

This guide will utilize Density Functional Theory (DFT), a quantum mechanical modeling method that offers an excellent balance of computational cost and accuracy for systems of this size.[9][10]

Foundational Theoretical Concepts

A successful computational study is built on the appropriate selection of methods. Here, we justify the core theoretical choices for analyzing 2-[(2-bromophenyl)methylidene]propanedinitrile.

Density Functional Theory (DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems.[9] We advocate for the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that has demonstrated high efficacy and reliability for a wide range of organic molecules, making it a prominent method for modeling IR spectra and molecular geometries.[7][9][11]

The 6-311+G(d,p) Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For this molecule, we recommend the 6-311+G(d,p) basis set. Let's break down why:

  • 6-311G: This is a triple-zeta valence basis set, providing a more flexible and accurate description of the valence electrons involved in chemical bonding compared to smaller double-zeta sets.

  • +: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing systems with lone pairs or regions of diffuse electron density, such as the nitrile (C≡N) groups.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is essential for accurately modeling the shape of electron clouds in chemical bonds.

Frontier Molecular Orbital (FMO) Theory

FMO theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .[6][12][13]

  • HOMO: This orbital can be considered the "nucleophile" or electron donor. Its energy level relates to the molecule's ionization potential.

  • LUMO: This orbital acts as the "electrophile" or electron acceptor. Its energy relates to the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[12]

The Computational Workflow: A Validating Protocol

This section outlines a detailed, step-by-step methodology for conducting theoretical calculations on 2-[(2-bromophenyl)methylidene]propanedinitrile using the Gaussian software package, a widely used program in computational chemistry.[14][15]

G cluster_0 Phase 1: Structure & Energy Minimum cluster_1 Phase 2: Property Calculation (Post-Optimization) cluster_2 Phase 3: Data Interpretation A 1. Initial Structure Input (GaussView/Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Keyword: Opt A->B C 3. Frequency Analysis Keyword: Freq B->C D Validation: Check for Imaginary Frequencies C->D E 4a. Electronic Properties (HOMO, LUMO, MEP) D->E If 0 imag. freq. F 4b. Spectroscopic Properties (IR, TD-DFT for UV-Vis) D->F G 5. Analysis of Results (Compare to experimental data, predict reactivity) E->G F->G

Figure 1: Computational workflow for theoretical analysis.
Step 1: Molecular Structure Input
  • Launch a molecular editor such as GaussView or the open-source Avogadro.

  • Construct the 2D structure of 2-[(2-bromophenyl)methylidene]propanedinitrile.

  • Perform an initial, quick "clean-up" or rudimentary geometry optimization using the software's built-in molecular mechanics force field (e.g., UFF or MMFF94). This provides a reasonable starting geometry for the more computationally intensive DFT calculations.

  • Save the structure as a Gaussian Input File (.gjf or .com).

Step 2: Geometry Optimization

The purpose of this step is to find the lowest energy, most stable conformation of the molecule on the potential energy surface.[14]

Protocol:

  • Open the saved input file in a text editor.

  • The file will have a header, a section for comments, the molecular charge and multiplicity, and the atomic coordinates.

  • Modify the header (the "route section") to specify the calculation type.

    Sample Gaussian Input Header: #P B3LYP/6-311+G(d,p) Opt

    • #P: Requests verbose output.

    • B3LYP/6-311+G(d,p): Specifies the chosen DFT functional and basis set.

    • Opt: The keyword that requests a geometry optimization.[14]

  • Ensure the charge is 0 and the multiplicity is 1 (for a singlet ground state, typical for this type of molecule).

  • Submit the calculation to Gaussian.

Step 3: Frequency Analysis (Self-Validation)

This is a critical validation step. A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. This calculation also provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the data needed to simulate an IR spectrum.[16]

Protocol:

  • Use the optimized geometry from the previous step.

  • Modify the route section to include the Freq keyword. It is best practice to run optimization and frequency calculations in the same job to ensure the same level of theory is used.[17]

    Sample Gaussian Input Header: #P B3LYP/6-311+G(d,p) Opt Freq

  • Run the calculation.

  • Validation: Upon completion, open the output file (.log or .out) and search for the term "Frequencies". Verify that all listed frequencies are positive numbers. The presence of a negative (imaginary) frequency indicates a saddle point, not a true minimum, and the structure must be perturbed and re-optimized.

Analysis and Interpretation of Results

Structural Parameters

After a successful optimization, key geometric parameters (bond lengths, bond angles, dihedral angles) can be extracted from the output file. These theoretical values can be compared with experimental data from X-ray crystallography of similar compounds to validate the accuracy of the computational model. For instance, related benzylidenemalononitrile structures are known to be nearly planar.[18]

ParameterDescriptionExpected Trend/Significance
C-Br Bond Length The distance between the carbon of the phenyl ring and the bromine atom.Provides insight into the electronic effect of the bromine substituent.
C≡N Bond Length The length of the nitrile triple bonds.Can be compared to typical values for nitriles (~1.15 Å).
Dihedral Angles The torsion angle between the phenyl ring and the propanedinitrile plane.Determines the overall planarity and steric hindrance of the molecule.
Vibrational Analysis (IR Spectrum)

The frequency calculation output lists the vibrational modes, their frequencies (in cm⁻¹), and their IR intensities. This data can be used to generate a theoretical IR spectrum, which is invaluable for identifying characteristic functional group vibrations.

Functional GroupCharacteristic Vibrational Frequency (cm⁻¹)
C≡N Stretch Strong absorption, typically in the 2220-2260 cm⁻¹ region.
C=C Stretch (Aromatic) Medium to weak absorptions in the 1400-1600 cm⁻¹ range.
C=C Stretch (Alkene) Absorption around 1620-1680 cm⁻¹.
C-H Stretch (Aromatic) Absorptions above 3000 cm⁻¹.

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) is often applied for better agreement.

Electronic Properties and Reactivity

The output file from the DFT calculation contains the energies of all molecular orbitals.

Protocol for FMO Analysis:

  • Identify the number of occupied orbitals (often half the total number of electrons).

  • The highest energy of these is the HOMO energy.

  • The next orbital up in energy is the LUMO.

Data Interpretation:

ParameterCalculated Value (Illustrative)Interpretation
E_HOMO -6.5 eVIndicates the energy required to remove an electron (ionization potential). Higher (less negative) values suggest stronger electron-donating ability.
E_LUMO -1.8 eVIndicates the energy released when an electron is added (electron affinity). Lower (more negative) values suggest stronger electron-accepting ability.
ΔE (LUMO-HOMO) 4.7 eVA relatively large gap suggests high kinetic stability and low chemical reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Electron-rich regions (e.g., around the nitrogen atoms of the nitrile groups), which are susceptible to electrophilic attack, are typically colored red. Electron-poor regions, susceptible to nucleophilic attack, are colored blue.

UV-Vis Spectrum Simulation

The prediction of electronic transitions that correspond to UV-Vis absorption requires a post-processing step using Time-Dependent DFT (TD-DFT).

Protocol:

  • Using the optimized geometry, perform a new calculation with the TD-DFT keyword.

    Sample Gaussian Input Header: #P B3LYP/6-311+G(d,p) TD(NStates=10)

  • The output will list the excited states, their corresponding excitation energies (in eV), oscillator strengths (related to peak intensity), and the major orbital contributions (e.g., HOMO -> LUMO). The excitation energies can be converted to wavelengths (nm) to predict the absorption maxima (λ_max).

Applications in a Drug Development Context

The theoretical data generated through this workflow has direct, actionable implications for drug development professionals:

  • Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of related analogs, researchers can build models that correlate electronic properties (like HOMO/LUMO energies or MEP) with observed biological activity.[19]

  • Metabolic Stability Prediction: The MEP map can highlight electron-rich sites that might be susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Target Interaction Modeling: The optimized geometry and charge distribution are essential inputs for molecular docking simulations, which predict how the molecule might bind to a protein target.[20] The nitrile groups, for example, can act as hydrogen bond acceptors.

  • Pharmacokinetic Profile Tuning: The introduction of nitrile groups can modulate properties like metabolic stability and binding affinity.[19] Understanding the electronic impact of the 2-bromo substitution versus other isomers (e.g., 4-bromophenyl) can guide the synthesis of compounds with improved properties.[21][22]

Conclusion

This guide has detailed a robust and scientifically grounded workflow for the theoretical characterization of 2-[(2-bromophenyl)methylidene]propanedinitrile using Density Functional Theory. By following the prescribed protocols for geometry optimization, frequency validation, and property calculation, researchers can gain significant insight into the molecule's structure, stability, reactivity, and spectroscopic characteristics. This computational pre-screening provides a powerful complement to experimental work, accelerating the design and development of new chemical entities in the pharmaceutical and material science fields.

References

  • National Center for Biotechnology Information. (n.d.). 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile. PubChem Compound Database. Retrieved from [Link]

  • Kant, R., et al. (2013). 2-[(Dimethylamino)methylidene]propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o433. Retrieved from [Link]

  • Chang, M.-J., et al. (2012). 2-(4-Nitrobenzylidene)malononitrile. Acta Crystallographica Section E: Crystallographic Communications, E68, o957. Retrieved from [Link]

  • Saeed, A., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 77. Retrieved from [Link]

  • Gaussian, Inc. (n.d.). Opt Keyword. Gaussian.com. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanedinitrile (CAS 109-77-3). Retrieved from [Link]

  • Yin, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 241. Retrieved from [Link]

  • Ferreira, C. R., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega, 3(8), 9689–9699. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. PubMed Central. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Jhaa, G. (2022). Frequency Calculation and Analysis Using DFT method in Gaussian Software. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Electronic Structure and Reactivity Insights into a Brom-Phenyl Derivative via DFT Calculations. Retrieved from [Link]

  • Politzer, P., & Seminario, J. M. (2001). DFT calculations on nitrodiborane compounds as new potential high energy materials. Journal of Molecular Structure: THEOCHEM, 549(1-3), 51-56. Retrieved from [Link]

  • Gaussian, Inc. (2020). Freq Keyword. Gaussian.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). LFT and Frontier Molecular Orbital Theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). UV/Vis and IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2020). Using Gaussian what might cause the frequencies and energies for a geometry from a freq calculation and from a preceding optimisation differ?. Retrieved from [Link]

  • Chem Help ASAP. (2020). frontier molecular orbital analysis. YouTube. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanedinitrile. NIST WebBook. Retrieved from [Link]

  • Al-Moktadir, M. A., et al. (2023). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Computational Chemistry, 11(3), 115-139. Retrieved from [Link]

  • Gaussian Inc. (2023). How to perform optimization, IR frequency calculation, ESP and FMO analysis in Gaussian. Retrieved from [Link] (Note: This is a conceptual placeholder link as the original source was a general guide.)

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 2-[(2-Bromophenyl)methylidene]propanedinitrile in Multicomponent Reactions: A Guide for Synthetic and Medicinal Chemists

Introduction: Unlocking Molecular Complexity with a Versatile Building Block In the landscape of modern drug discovery and materials science, the demand for efficient and diversity-oriented synthetic strategies is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern drug discovery and materials science, the demand for efficient and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool in this endeavor.[1][2] This application note delves into the strategic use of a highly reactive and versatile building block, 2-[(2-bromophenyl)methylidene]propanedinitrile , in the construction of diverse and medicinally relevant heterocyclic scaffolds. The unique electronic and steric attributes of this molecule, conferred by the ortho-bromo substituent and the geminal dinitrile moiety, render it an exceptional substrate for a variety of MCRs, enabling the rapid assembly of complex molecular architectures.

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights, field-proven protocols, and a mechanistic understanding of how to leverage this reagent in your synthetic programs. We will explore the causality behind experimental choices and provide self-validating protocols to ensure reproducibility and success in your laboratory.

Core Principles: The Reactivity of 2-Arylidenemalononitriles in MCRs

2-[(2-Bromophenyl)methylidene]propanedinitrile belongs to the class of 2-arylidenemalononitriles, which are potent Michael acceptors due to the strong electron-withdrawing nature of the two cyano groups. This inherent reactivity is the cornerstone of their utility in MCRs. The general reaction pathway often involves a tandem sequence of reactions, initiated by a Knoevenagel condensation to form the arylidenemalononitrile in situ, followed by a Michael addition of a nucleophile, and subsequent intramolecular cyclization.[3]

The presence of the ortho-bromo substituent on the phenyl ring introduces several key features:

  • Steric Influence: The bulky bromine atom can influence the stereochemical outcome of the reaction, potentially leading to specific diastereomers.

  • Electronic Effects: As a moderately deactivating, ortho-para directing group, the bromine atom can modulate the electron density of the aromatic ring and the reactivity of the Michael acceptor.

  • Post-MCR Functionalization: The carbon-bromine bond serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of extensive chemical libraries from a common heterocyclic core.

Application Note I: Synthesis of Tetrahydrobenzo[b]pyrans

One of the most well-established applications of 2-arylidenemalononitriles in MCRs is the synthesis of tetrahydrobenzo[b]pyran derivatives. These scaffolds are prevalent in a wide array of biologically active molecules. The three-component reaction of an aromatic aldehyde, malononitrile, and an active methylene compound such as dimedone (5,5-dimethylcyclohexane-1,3-dione) provides a straightforward entry into this class of compounds.

Mechanistic Rationale

The reaction is typically catalyzed by a base and proceeds through a domino Knoevenagel-Michael-cyclocondensation sequence. In the context of using 2-[(2-bromophenyl)methylidene]propanedinitrile, the reaction would involve its interaction with an active methylene compound.

Diagram 1: General Workflow for MCR Synthesis of Tetrahydrobenzo[b]pyrans

G reagents Reactants: - 2-[(2-Bromophenyl)methylidene]propanedinitrile - Active Methylene Compound (e.g., Dimedone) - Catalyst (e.g., Piperidine) - Solvent (e.g., Ethanol) mixing Mixing and Stirring (Room Temperature or Reflux) reagents->mixing monitoring Reaction Monitoring (TLC) mixing->monitoring workup Work-up (e.g., Filtration, Washing) monitoring->workup purification Purification (Recrystallization) workup->purification product Final Product: Functionalized Tetrahydrobenzo[b]pyran purification->product

Caption: A generalized experimental workflow for the multicomponent synthesis of tetrahydrobenzo[b]pyrans.

Experimental Protocol: Synthesis of 2-amino-4-(2-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

This protocol is adapted from established procedures for the synthesis of similar tetrahydrobenzo[b]pyran derivatives.[4]

Materials:

  • 2-Bromobenzaldehyde (1 mmol, 185 mg)

  • Malononitrile (1 mmol, 66 mg)

  • Dimedone (1 mmol, 140 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

Procedure:

  • To a 25 mL round-bottom flask, add 2-bromobenzaldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in ethanol (10 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add piperidine (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, the solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4-(2-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

Expected Outcome:

The reaction is expected to proceed in high yield (typically >85%). The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Application Note II: Synthesis of Pyrano[2,3-d]pyrimidine Diones

Another powerful application of 2-[(2-bromophenyl)methylidene]propanedinitrile is in the synthesis of pyrano[2,3-d]pyrimidine diones. This heterocyclic motif is a core structure in many compounds with significant biological activities. A three-component reaction of 2-bromobenzaldehyde, malononitrile, and a barbituric acid derivative provides an efficient route to these molecules.[5]

Mechanistic Pathway

The reaction is believed to proceed via an initial Knoevenagel condensation between 2-bromobenzaldehyde and malononitrile to form 2-[(2-bromophenyl)methylidene]propanedinitrile in situ. This is followed by a Michael addition of the enol form of the barbituric acid derivative to the activated double bond, and subsequent intramolecular cyclization and tautomerization to yield the final product.[5]

Diagram 2: Mechanistic Pathway for Pyrano[2,3-d]pyrimidine Dione Synthesis

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization aldehyde 2-Bromobenzaldehyde intermediate1 2-[(2-Bromophenyl)methylidene]propanedinitrile aldehyde->intermediate1 + Malononitrile - H₂O malononitrile Malononitrile intermediate2 Michael Adduct intermediate1->intermediate2 + Barbituric Acid barbituric_acid Barbituric Acid (Enol form) product Pyrano[2,3-d]pyrimidine dione intermediate2->product Intramolecular Cyclization

Caption: A simplified mechanism for the synthesis of pyrano[2,3-d]pyrimidine diones.

Experimental Protocol: Synthesis of 7-Amino-5-(2-bromophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

This protocol is based on a reported procedure for the synthesis of analogous compounds.[5]

Materials:

  • 2-Bromobenzaldehyde (2 mmol, 370 mg)

  • Malononitrile (2.2 mmol, 145 mg)

  • Barbituric acid (2 mmol, 256 mg)

  • Isonicotinic acid (10 mol%, 25 mg)

  • Ethanol/Water (19:1, 10 mL)

Procedure:

  • In a 25 mL round-bottomed flask equipped with a reflux condenser, combine 2-bromobenzaldehyde (2 mmol), malononitrile (2.2 mmol), barbituric acid (2 mmol), and isonicotinic acid (10 mol%).

  • Add 10 mL of a 19:1 ethanol/water mixture to the flask.

  • Stir the mixture in an oil bath preheated to 60 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • The crude product is purified by recrystallization from an ethanol/water mixture (9:1) to yield the pure product.

Data Summary Table:

Product ClassReactantsCatalyst/SolventTypical Yield (%)Reference
Tetrahydrobenzo[b]pyrans2-Bromobenzaldehyde, Malononitrile, DimedonePiperidine / Ethanol>85
Pyrano[2,3-d]pyrimidine diones2-Bromobenzaldehyde, Malononitrile, Barbituric AcidIsonicotinic Acid / Ethanol:Water (19:1)~92[5]

Conclusion and Future Outlook

2-[(2-Bromophenyl)methylidene]propanedinitrile is a highly valuable and versatile reagent for the construction of complex heterocyclic molecules through multicomponent reactions. Its unique structural features allow for the efficient synthesis of diverse scaffolds, such as tetrahydrobenzo[b]pyrans and pyrano[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. The presence of the ortho-bromo substituent not only influences the reactivity and stereoselectivity of the MCRs but also provides a crucial handle for post-synthetic modifications, enabling the exploration of a vast chemical space. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this powerful building block into their synthetic strategies, accelerating the discovery of novel therapeutic agents and functional materials.

References

  • Rouhani, M., et al. (2020). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry, 67, 105156.
  • Patel, R. M., et al. (2014). Basic Catalyzed Rapid Three-Component Synthesis of tetrahydrobenzo[b]pyran at Ambient Temperature. Research & Reviews: A Journal of Pharmaceutical Science.
  • Dömling, A. (2006). Chemistry and Biology of Multicomponent Reactions. Chemical Reviews, 106(1), 17-89.
  • Magyar, Á., & Hell, Z. (2017).
  • Shestopalov, A. M., et al. (2003). On the Reaction of Malononitrile with Acetylacetone. Russian Journal of Organic Chemistry, 39(8), 1163-1167.
  • Synthesis of tetrahydrobenzo[b]pyran derivatives - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Couto, M., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 9(1), 1-9.
  • Gondru, R., et al. (2018). A facile and one-pot synthesis of new tetrahydrobenzo[b]pyrans in water under microwave irradiation. Chemistry Central Journal, 12(1), 1-9.
  • Wang, X., et al. (2010). Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. Chemical Research in Chinese Universities, 26(6), 937-941.
  • El-Taweel, F. M., et al. (2001). Synthesis of Some New Quinoline Derivatives: New Routes to Synthesize Polysubstituted 2(1H)
  • C. R. S. (2020). Sequential multicomponent synthesis of highly functionalized pyridin-2(1 H)-one derivatives. Request PDF. Retrieved from [Link]

  • Howard, S. Y., et al. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(16), 11599-11607.
  • de la Torre, D., et al. (2021). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules, 26(16), 4983.
  • Han, J. L., et al. (2019). Asymmetric Organocatalytic Conjugate Addition of Electron-Rich Phenols and 1,3-Dicarbonyls to Arylsulfonyl Indoles in an Oil-Water Biphasic System.
  • Fettinger, J. C., et al. (2018). Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. Request PDF. Retrieved from [Link]

  • Shekhar, A., et al. (2011). SYNTHESIS OF TETRAHYDROBENZO[b]PYRAN DERIVATIVES USING SODIUM TRIFLUOROMETHANE SULPHONATE AS AN EFFICIENT CATALYST. Organic Chemistry: An Indian Journal, 7(4).
  • Friedlander synthesis of polysubstituted quinoline using propylsulfonic... | Download Scientific Diagram. (n.d.). Retrieved January 24, 2026, from [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). Retrieved January 24, 2026, from [Link]

  • Al-Jbouri, H. A. (2022). Synthesis of heterocyclic compounds derived from oximation of benzylidene acetylacetone derivatives.
  • The reactions of different aromatic aldehydes, malononitrile and dimedone.a. (n.d.). Retrieved January 24, 2026, from [Link]

  • Moosavi-Zare, A. R., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research, 2(2), 59-65.
  • Osorio-Revilla, G., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC medicinal chemistry, 13(10), 1167-1184.
  • Ito, K., et al. (2018). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Molecules, 23(11), 2841.
  • Müller, T. J. (2014). Multicomponent reactions II. Beilstein Journal of Organic Chemistry, 10, 1-3.
  • Atkins, R. J., et al. (1997). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy). Organic Process Research & Development, 1(3), 185-197.
  • Malek, N., et al. (2023). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Future Medicinal Chemistry, 15(22), 1937-1956.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(36), 21356-21383.
  • Synthesis of tetrahydrobenzo[b]pyrans 4a-t. | Download Scientific Diagram. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Application

experimental setup for the synthesis of 2-[(2-bromophenyl)methylidene]propanedinitrile

Application Note & Protocol Topic: High-Yield Synthesis of 2-[(2-bromophenyl)methylidene]propanedinitrile via Knoevenagel Condensation Abstract & Introduction 2-[(2-bromophenyl)methylidene]propanedinitrile, also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 2-[(2-bromophenyl)methylidene]propanedinitrile via Knoevenagel Condensation

Abstract & Introduction

2-[(2-bromophenyl)methylidene]propanedinitrile, also known as 2-(2-bromobenzylidene)malononitrile, is a versatile organic intermediate used in the synthesis of various heterocyclic compounds and materials with potential applications in pharmaceuticals and materials science. This document provides a detailed, field-proven protocol for its synthesis. The core of this methodology is the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction.[1] We will detail a highly efficient procedure utilizing 2-bromobenzaldehyde and malononitrile.

The guiding principle of this protocol is not merely procedural execution but a deep understanding of the underlying chemistry. We will elaborate on the rationale behind the choice of reagents, catalysts, and reaction conditions to empower researchers to not only replicate the results but also adapt the methodology for analogous transformations. This protocol emphasizes safety, efficiency, and robust self-validation through in-process monitoring and comprehensive final product characterization.

Reaction Scheme & Mechanism

The synthesis proceeds via the condensation of an aldehyde (2-bromobenzaldehyde) with an active methylene compound (malononitrile).

Reaction: 2-bromobenzaldehyde + malononitrile → 2-[(2-bromophenyl)methylidene]propanedinitrile + H₂O

Mechanism Insight: The Knoevenagel Condensation The Knoevenagel condensation is a cornerstone of organic synthesis, valued for its efficiency in forming α,β-unsaturated dicarbonyl and related compounds.[1] The reaction is typically catalyzed by a weak base, such as an amine. The mechanism involves two key stages:

  • Carbanion Formation: The basic catalyst abstracts an acidic proton from the α-carbon of malononitrile. The presence of two electron-withdrawing nitrile groups significantly increases the acidity of these protons, facilitating the formation of a stabilized carbanion (enolate).

  • Nucleophilic Attack & Dehydration: The resulting nucleophilic carbanion attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the final, thermodynamically stable conjugated product.[2][3]

Materials & Equipment

Reagents & Chemicals
ReagentCAS No.FormulaMolar Mass ( g/mol )PuritySupplier
2-Bromobenzaldehyde6630-33-7C₇H₅BrO185.02≥98%Sigma-Aldrich
Malononitrile109-77-3CH₂(CN)₂66.06≥99%Thermo Fisher
Piperidine110-89-4C₅H₁₁N85.15≥99%Merck
Ethanol (95%)64-17-5C₂H₅OH46.07Reagent GradeVWR
Deionized Water7732-18-5H₂O18.02-In-house
Hexane110-54-3C₆H₁₄86.18ACS GradeFisher Scientific
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS GradeFisher Scientific
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Glass funnel and filter paper

  • Buchner funnel and vacuum flask

  • Beakers and graduated cylinders

  • TLC plates (Silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Rotary evaporator

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted within a certified fume hood.

Quantitative Data Summary
CompoundMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Bromobenzaldehyde185.0210.01.01.85 g
Malononitrile66.0610.51.050.69 g
Piperidine85.15~0.50.05~5 drops (~42 mg)
Ethanol (95%)46.07--30 mL

Rationale for Stoichiometry: A slight excess (1.05 eq) of malononitrile is employed to ensure the complete consumption of the more valuable 2-bromobenzaldehyde, which simplifies purification. Piperidine is used in catalytic amounts, as it is regenerated during the reaction cycle.

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization reagents 1. Weigh Reagents (2-Bromobenzaldehyde, Malononitrile) setup 2. Assemble Glassware (Flask, Stirrer, Condenser) reagents->setup dissolve 3. Dissolve Reactants in Ethanol setup->dissolve catalyst 4. Add Piperidine Catalyst dissolve->catalyst stir 5. Stir at Room Temp (Monitor by TLC) catalyst->stir precipitate 6. Precipitate in Ice Water stir->precipitate filter 7. Vacuum Filter Solid precipitate->filter wash 8. Wash with Cold Water filter->wash dry 9. Dry the Crude Product wash->dry recrystallize 10. Recrystallize from Ethanol/Water dry->recrystallize mp 11. Melting Point recrystallize->mp nmr 12. NMR Spectroscopy mp->nmr ir 13. FT-IR Spectroscopy nmr->ir

Caption: Experimental workflow from preparation to final analysis.

Detailed Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol).

  • Dissolution: Add 30 mL of 95% ethanol to the flask and stir until the aldehyde has completely dissolved. To this solution, add malononitrile (0.69 g, 10.5 mmol). Stir for 5 minutes to ensure a homogeneous mixture.

  • Catalyst Addition & Reaction: Add 5 drops of piperidine to the reaction mixture using a Pasteur pipette. The solution may turn yellow. Stir the reaction at ambient temperature (20-25 °C).

  • In-Process Validation (Reaction Monitoring): The progress of the reaction should be monitored every 30 minutes by Thin Layer Chromatography (TLC).

    • Eluent System: Hexane:Ethyl Acetate (7:3 v/v).

    • Procedure: Spot the starting material (2-bromobenzaldehyde), the reaction mixture, and a co-spot on a TLC plate.

    • Observation: A successful reaction is indicated by the consumption of the starting aldehyde spot and the appearance of a new, less polar product spot with a lower Rf value. The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the TLC analysis confirms the disappearance of the limiting reagent (2-bromobenzaldehyde), pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring vigorously. A pale-yellow precipitate will form immediately.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any residual catalyst and unreacted malononitrile.[4]

  • Drying: Press the solid dry on the funnel and then transfer it to a watch glass to air-dry. For complete dryness, place the solid in a desiccator under vacuum overnight. The typical crude yield is 85-95%.

  • Purification (Self-Validation): The purity of the final product is ensured by recrystallization.

    • Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered hot. Slowly add deionized water to the hot ethanolic solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Outcome: This process yields the pure product as fine, pale-yellow crystals. Filter, wash with a small amount of ice-cold ethanol/water (1:1), and dry the purified product under vacuum.

Characterization & Expected Results

The identity and purity of the synthesized 2-[(2-bromophenyl)methylidene]propanedinitrile must be confirmed by standard analytical techniques.

  • Appearance: Pale-yellow crystalline solid.

  • Purity (by HPLC/NMR): >95% after recrystallization.[5]

  • Melting Point: Literature values should be consulted for comparison. A sharp melting point range indicates high purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the vinylic proton (~7.7 ppm) and multiplets for the aromatic protons in the region of 7.4-7.9 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the two nitrile carbons (~112-114 ppm), the aromatic carbons, and the carbons of the double bond.

  • FT-IR (ATR, cm⁻¹): Key vibrational bands should be observed for the C≡N stretch (~2220 cm⁻¹), C=C stretch (~1600 cm⁻¹), and C-Br stretch.

Safety & Handling Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. Always consult the latest Safety Data Sheets (SDS) for all chemicals used.

  • 2-Bromobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8] Avoid inhalation of dust and contact with skin and eyes.

  • Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled. It is a sensitive substance that must be handled with care.[9] Work in a well-ventilated fume hood is mandatory.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed and corrosive. Handle with extreme care.

  • Personal Protective Equipment (PPE): At all times, wear a lab coat, nitrile gloves, and chemical safety goggles.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous and organic waste streams should be segregated.

References

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(4-Nitrobenzylidene)malononitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile. Retrieved from [Link]

  • Sociedade Brasileira de Química. (n.d.). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malononitrile. Retrieved from [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Malononitrile synthesis method.
  • Quora. (2024). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. Retrieved from [Link]

  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile. Retrieved from [Link]

Sources

Method

Application Note & Protocols: A Roadmap for the Development of EGFR Inhibitors from 2-[(2-bromophenyl)methylidene]propanedinitrile Analogs

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry. Objective: This document provides a comprehensive guide, including detailed protocols and scientific...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Objective: This document provides a comprehensive guide, including detailed protocols and scientific rationale, for the preclinical discovery and validation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors derived from the 2-[(2-bromophenyl)methylidene]propanedinitrile scaffold.

Introduction: Targeting a Master Regulator in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes, leading to the autophosphorylation of its intracellular kinase domain.[1][3] This phosphorylation event triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are fundamental for cell growth and metabolism.[2][4]

In numerous cancers, particularly non-small cell lung cancer (NSCLC) and glioblastoma, aberrant EGFR signaling—driven by gene amplification, overexpression, or activating mutations—is a key driver of tumorigenesis.[4][5][6] This has established EGFR as a premier therapeutic target. The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) that compete with ATP at the kinase domain has revolutionized treatment for patients with EGFR-mutant cancers.[7][8]

The 2-[(2-bromophenyl)methylidene]propanedinitrile scaffold represents a promising starting point for novel EGFR inhibitors. The propanedinitrile group, a known pharmacophore in kinase inhibition, combined with the substituted phenyl ring, offers a versatile backbone for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[9][10] The bromine atom, in particular, can serve as a handle for further chemical elaboration or to exploit specific halogen bonding interactions within the ATP-binding pocket.[11] This guide outlines a systematic workflow to identify and validate potent drug candidates from this chemical series.

The Drug Discovery & Validation Workflow

The journey from a chemical scaffold to a validated preclinical candidate is a multi-step process. Each stage is designed to answer critical questions about the compound's efficacy, mechanism of action, and cellular effects.

G cluster_0 Phase 1: In Vitro Biochemical Validation cluster_1 Phase 2: Cell-Based Efficacy Screening cluster_2 Phase 3: Mechanistic Confirmation cluster_3 Phase 4: Preclinical Advancement a Analog Synthesis & Library Generation b EGFR Kinase Assay (Wild-Type & Mutants) a->b c IC50 Determination & SAR Analysis b->c d Cell Viability Assay (e.g., MTT) c->d Select Leads e Apoptosis Assay (Annexin V/PI) d->e f Cell Cycle Analysis (Propidium Iodide) d->f g Target Engagement Assay (Phospho-EGFR Western Blot) f->g h Downstream Signaling Analysis (p-AKT, p-ERK) g->h i ADME/Tox Profiling h->i Confirm Mechanism j In Vivo Efficacy Studies i->j

Caption: High-level workflow for EGFR inhibitor development.

Phase 1: Biochemical Validation & Structure-Activity Relationship (SAR)

Expertise & Experience: The foundational step is to confirm that the synthesized analogs directly inhibit the enzymatic activity of the EGFR kinase domain. This biochemical approach is critical because it isolates the drug-target interaction from the complexities of a cellular environment, such as membrane permeability or efflux pumps. By screening against both wild-type (WT) and clinically relevant mutant forms of EGFR (e.g., L858R, T790M), we can establish a preliminary profile of potency and selectivity.[8]

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced during the kinase reaction, which is a direct indicator of enzyme activity. A decrease in ADP production in the presence of the inhibitor signifies target inhibition.[12]

Materials:

  • Recombinant human EGFR kinase (WT, L858R, T790M mutants)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Poly-Glu-Tyr (4:1) peptide substrate

  • ATP

  • Kinase Reaction Buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT)[13]

  • Test compounds (2-[(2-bromophenyl)methylidene]propanedinitrile analogs) dissolved in DMSO

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each analog in DMSO, starting from 1 mM. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of kinase reaction buffer containing the peptide substrate and ATP. (Final concentrations are typically around the Km for ATP, e.g., 15-50 µM, and 5 µM for the peptide).[13]

    • Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls).

    • To initiate the reaction, add 2 µL of recombinant EGFR enzyme (e.g., 5 nM final concentration).[13]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for no-enzyme wells).

    • Plot the percent inhibition versus the log concentration of the compound.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression model (log[inhibitor] vs. response, variable slope).

Data Presentation: SAR Table

The goal is to understand how different chemical substitutions on the core scaffold affect inhibitory activity. This is known as the Structure-Activity Relationship (SAR).[9][14]

Compound IDR1 Substitution (ortho)R2 Substitution (para)IC50 (nM) vs WT EGFRIC50 (nM) vs L858R/T790M EGFR
Lead-001-Br-H150250
Analog-002-Cl-H200310
Analog-003-Br-OCH37590
Analog-004-Br-NH25065
Gefitinib(Reference)(Reference)254500

This table presents hypothetical data for illustrative purposes.

Phase 2: Evaluating Cellular Efficacy

Trustworthiness: A compound that is potent in a biochemical assay may fail in a cellular context. Therefore, protocols in this phase must be self-validating by including appropriate controls and assessing multiple biological endpoints. We progress from asking "Can it inhibit the enzyme?" to "Can it kill cancer cells that depend on that enzyme?".

Choosing the Right Cellular Models

The selection of cancer cell lines is critical. A well-chosen panel should include:

  • EGFR Overexpressing Cells: A431 (epidermoid carcinoma) expresses high levels of wild-type EGFR.[13]

  • EGFR-Mutant, TKI-Sensitive Cells: HCC827 (NSCLC) harbors an exon 19 deletion and is highly sensitive to first-generation TKIs.[13]

  • EGFR-Mutant, TKI-Resistant Cells: NCI-H1975 (NSCLC) contains both the L858R activating mutation and the T790M "gatekeeper" resistance mutation.[13]

  • Low-EGFR Control Cells: A cell line with minimal EGFR expression (e.g., certain hematopoietic lines) to assess off-target cytotoxicity.

Protocol 2: Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.[13][15]

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds for 72 hours.[13][16] Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, remove the media and add 100 µL of fresh media plus 10 µL of MTT solution to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Shake the plate for 15 minutes and read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[18] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).[18]

Materials:

  • FITC Annexin V Apoptosis Detection Kit (or similar, containing Annexin V-FITC, PI, and Binding Buffer)

  • Cells treated with test compounds (at 1x and 5x GI50) for 24-48 hours

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.[19]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[19]

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

G x_axis Annexin V-FITC → y_axis Propidium Iodide → origin->x_axis origin->y_axis q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-) horiz_line_start->horiz_line_end vert_line_start->vert_line_end

Caption: Quadrants of an Annexin V/PI flow cytometry plot.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

EGFR inhibition typically causes cell cycle arrest at the G1/S checkpoint. This assay quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

Materials:

  • Cells treated with test compounds for 24 hours

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[21]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[22]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[22]

  • Incubation: Incubate for at least 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples by flow cytometry, collecting the fluorescence signal from PI. The data is typically displayed as a histogram.

Phase 3: Confirming the Mechanism of Action

Authoritative Grounding: Observing a desired cellular phenotype (e.g., cell death) is not sufficient. We must authoritatively demonstrate that the compound works by inhibiting the intended target within the cell. Western blotting is the gold standard for this purpose.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Analog Inhibitor Inhibitor->EGFR

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Monitoring 2-[(2-bromophenyl)methylidene]propanedinitrile Synthesis

Welcome to the technical support guide for monitoring the synthesis of 2-[(2-bromophenyl)methylidene]propanedinitrile. This document provides in-depth, field-proven insights into using Thin-Layer Chromatography (TLC) to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring the synthesis of 2-[(2-bromophenyl)methylidene]propanedinitrile. This document provides in-depth, field-proven insights into using Thin-Layer Chromatography (TLC) to effectively track the progress of this Knoevenagel condensation reaction. Our goal is to equip you with the necessary protocols and troubleshooting expertise to ensure accurate and reproducible results.

Section 1: The Underlying Chemistry & Expected TLC Profile

The synthesis of 2-[(2-bromophenyl)methylidene]propanedinitrile is a classic Knoevenagel condensation.[1] In this reaction, 2-bromobenzaldehyde and malononitrile react, typically in the presence of a weak base like piperidine, to form the desired α,β-unsaturated product after dehydration.[1][2]

Understanding the polarity of the compounds involved is fundamental to interpreting the TLC plate:

  • 2-Bromobenzaldehyde (Starting Material 1): This molecule is moderately polar due to the aldehyde functional group. It will travel a moderate distance up the silica plate.

  • Malononitrile (Starting Material 2): A small molecule with two polar nitrile groups, making it quite polar. It will have a strong affinity for the polar silica gel and thus exhibit a very low Retention Factor (Rf).

  • 2-[(2-bromophenyl)methylidene]propanedinitrile (Product): The formation of the product involves replacing a polar carbon-oxygen double bond with a less polar carbon-carbon double bond. The resulting molecule is larger and more conjugated, which generally decreases its interaction with the polar stationary phase. Therefore, the product is expected to be the least polar of the three components and will have the highest Rf value.[3][4]

This predictable difference in polarity is what allows TLC to be an effective monitoring tool.[5][6]

Expected Rf Values

The following table provides estimated Rf values in a common solvent system. Note that actual values can vary based on specific lab conditions (temperature, plate manufacturer, chamber saturation).[7]

CompoundStructureFunctionExpected PolarityTypical Rf (30% EtOAc in Hexane)
2-Bromobenzaldehyde C₇H₅BrOStarting MaterialModerate~0.45 - 0.55
Malononitrile C₃H₂N₂Starting MaterialHigh~0.10 - 0.20
Product C₁₀H₅BrN₂ProductLow~0.60 - 0.75

Section 2: Experimental Protocol & Workflow

Adhering to a standardized protocol is crucial for obtaining reproducible TLC results.

Step-by-Step TLC Monitoring Protocol
  • Plate Preparation:

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Do not use a pen, as the ink will chromatograph.[8]

    • Mark three evenly spaced lanes on the origin line for your spots: "SM" (Starting Material - 2-bromobenzaldehyde), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Sample Preparation & Spotting:

    • SM Lane: Dilute a small amount of the 2-bromobenzaldehyde starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, make a small, concentrated spot on the "SM" mark. The spot should be no more than 1-2 mm in diameter.[7][9]

    • RXN Lane: Withdraw a small aliquot from your reaction mixture using a glass capillary. Dilute this aliquot in a vial with a few drops of ethyl acetate. Spot this diluted mixture on the "RXN" mark.

    • CO Lane: First, spot the "SM" sample on the "CO" mark. Allow it to dry completely. Then, carefully spot the "RXN" mixture directly on top of the "SM" spot. The co-spot is critical for resolving compounds with similar Rf values.[10]

  • Plate Development (Elution):

    • Pour your chosen mobile phase (e.g., 30% ethyl acetate in hexane) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to aid solvent vapor saturation, which ensures a more even solvent front.[7] Close the chamber and let it saturate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber lid.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top edge.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Primary Visualization (Non-Destructive): View the plate under a UV lamp (254 nm). The aromatic starting material and the conjugated product are UV-active and will appear as dark spots against the fluorescent green background.[11][12][13] Lightly circle the visible spots with a pencil.

    • Secondary Visualization (Destructive, if needed): If spots are faint or confirmation is needed, use a chemical stain. A potassium permanganate (KMnO₄) dip is effective, as it reacts with the aldehyde starting material and the alkene product, appearing as yellow/brown spots on a purple background.[7]

  • Analysis:

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent front) .[14]

    • Monitor the reaction by observing the disappearance of the 2-bromobenzaldehyde spot in the "RXN" lane and the appearance and intensification of the higher-Rf product spot. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane.

TLC Monitoring Workflow Diagram

TLC_Workflow cluster_spotting prep 1. Prepare Plate (Draw Origin Line) spot_sm 2a. Spot Starting Material (SM) prep->spot_sm spot_co 2c. Create Co-Spot (CO) spot_sm->spot_co develop 3. Develop Plate (Elute in Chamber) spot_rxn 2b. Spot Reaction Mixture (RXN) spot_rxn->spot_co dry 4. Dry Plate & Mark Solvent Front develop->dry visualize 5. Visualize Spots (UV Light First) dry->visualize analyze 6. Analyze Results (Calculate Rf, Assess Conversion) visualize->analyze

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-[(2-Bromophenyl)methylidene]propanedinitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint upon which all subsequent biological and physicochemical assessments are built. This guide provides an in-depth, comparative analysis of the validation of the molecular structure of 2-[(2-bromophenyl)methylidene]propanedinitrile, a compound of interest in medicinal chemistry and organic synthesis. As your Senior Application Scientist, I will navigate you through the gold-standard technique of single-crystal X-ray crystallography, offering a detailed protocol and the rationale behind each experimental choice. Furthermore, we will explore the synergistic roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and the predictive power of computational chemistry, providing a holistic view of structural elucidation.

The Imperative of Unambiguous Structure: Why X-ray Crystallography Reigns Supreme

While various spectroscopic techniques provide valuable pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) offers the most definitive and high-resolution picture of a molecule's atomic arrangement in the solid state.[1] For a molecule like 2-[(2-bromophenyl)methylidene]propanedinitrile, where stereochemistry and conformational subtleties can significantly impact its biological activity, SCXRD provides irrefutable evidence of its connectivity, bond lengths, bond angles, and intermolecular interactions. This level of detail is often unattainable with other methods alone.

The core principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms within a highly ordered crystal lattice.[2] The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be determined.

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Here, we outline a comprehensive, self-validating protocol, drawing upon established methodologies.

Part 1: Crystal Growth – The Art and Science of Nucleation

The adage "garbage in, garbage out" is particularly resonant in crystallography; a high-quality crystal is the prerequisite for high-quality data. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.

Detailed Protocol:

  • Purification of the Analyte: Begin with the highest purity sample of 2-[(2-bromophenyl)methylidene]propanedinitrile. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Selection: Screen a variety of solvents in which the compound exhibits moderate solubility. Highly soluble compounds tend to precipitate rapidly, forming microcrystals unsuitable for SCXRD.

  • Slow Evaporation Method:

    • Dissolve the compound in a suitable solvent (e.g., ethyl acetate, as successfully used for a similar compound) to near saturation in a clean, small vial.[2]

    • Cover the vial with a cap containing a small pinhole or with paraffin film pierced by a needle. This controls the rate of solvent evaporation.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[3]

  • Slow Cooling Method:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution. This can be achieved by placing the sealed vial in a dewar filled with warm water and allowing it to cool to room temperature overnight.

  • Vapor Diffusion Method:

    • Place a concentrated solution of the compound in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble.

    • The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Causality in Experimental Choices: The deliberate slowing of the crystallization process is crucial. Rapid changes in saturation lead to chaotic molecular deposition, whereas a gradual approach allows molecules to orient themselves into a thermodynamically stable, well-ordered lattice.

G cluster_prep Crystal Growth Preparation cluster_methods Crystallization Methods cluster_outcome Desired Outcome Purification High-Purity Compound Solvent Solvent Screening Purification->Solvent Evaporation Slow Evaporation Solvent->Evaporation Cooling Slow Cooling Solvent->Cooling Diffusion Vapor Diffusion Solvent->Diffusion SingleCrystal High-Quality Single Crystal Evaporation->SingleCrystal Cooling->SingleCrystal Diffusion->SingleCrystal

Caption: Workflow for obtaining a single crystal suitable for X-ray diffraction.

Part 2: Data Collection – Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is subjected to a finely collimated beam of X-rays, and the diffracted beams are collected on a detector.

Detailed Protocol:

  • Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a goniometer head using a cryoloop or a glass fiber with a minimal amount of oil or grease.[2]

  • Cryo-cooling (Optional but Recommended): For organic molecules, flash-cooling the crystal in a stream of liquid nitrogen (typically at 100 K) is standard practice. This minimizes radiation damage from the X-ray beam and reduces thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

  • Data Collection on a Diffractometer:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.[4]

    • Perform an initial series of diffraction images to determine the unit cell parameters and the crystal's orientation.

    • Based on the crystal system and unit cell, devise a data collection strategy to measure a complete and redundant set of diffraction spots. Modern diffractometers with software like APEX or PROTEUM can automate this process.[5]

    • Collect the full dataset by rotating the crystal in the X-ray beam and recording the diffraction images.[4]

Trustworthiness Through Self-Validation: Redundant data collection, where the same reflections are measured multiple times at different crystal orientations, is a key self-validating step. The consistency of these measurements is a strong indicator of data quality.

Part 3: Structure Solution and Refinement – From Data to a 3D Model

The collected diffraction data is a set of intensities and positions of spots. This information is used to solve the "phase problem" and generate an electron density map, into which the molecular structure is built and refined.

Detailed Protocol:

  • Data Reduction and Integration: The raw diffraction images are processed to correct for experimental factors (e.g., absorption) and to integrate the intensities of each reflection.

  • Structure Solution: The "phase" of each reflection, which is lost during the experiment, is determined using computational methods. For small molecules, "direct methods" are typically successful. This yields an initial electron density map.

  • Model Building: An initial atomic model of 2-[(2-bromophenyl)methylidene]propanedinitrile is fitted into the electron density map.

  • Structure Refinement: The positions and displacement parameters of the atoms are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This iterative process is typically performed using software such as SHELXL or Olex2.[6]

  • Validation: The final refined structure is validated using various metrics, such as the R-factor (a measure of the agreement between the calculated and observed structure factors) and by checking for any unusual bond lengths, angles, or residual electron density.

G DataCollection Data Collection DataReduction Data Reduction & Integration DataCollection->DataReduction StructureSolution Structure Solution (Direct Methods) DataReduction->StructureSolution ModelBuilding Model Building StructureSolution->ModelBuilding Refinement Structure Refinement ModelBuilding->Refinement Refinement->ModelBuilding Iterative Process Validation Validation (R-factor, etc.) Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: From diffraction data to a final, validated crystal structure.

A Comparative Analysis: The Orthogonal Approaches

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural validation often employs complementary techniques that probe the molecule's properties in solution and the gas phase.

TechniquePrincipleAdvantagesLimitations
Single-Crystal X-ray Diffraction Diffraction of X-rays by a crystal latticeProvides unambiguous 3D structure, bond lengths, and angles.[1]Requires a high-quality single crystal, which can be difficult to grow. The structure is in the solid state, which may differ from the solution conformation.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic fieldProvides information about the connectivity and chemical environment of atoms in solution.[7] Crucial for determining the structure of molecules that do not crystallize.Does not directly provide bond lengths and angles. Structure is an average of solution-state conformations.[8]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioProvides the exact molecular weight and elemental composition.[9] Fragmentation patterns can offer clues about the molecular structure.[10]Does not provide information about stereochemistry or the 3D arrangement of atoms.
Computational Chemistry Quantum mechanical or molecular mechanics calculations to predict structure and propertiesCan predict the most stable conformations and crystal packing arrangements.[11][12] Useful for rationalizing experimental findings and guiding experimental design.Predictions are theoretical and require experimental validation. Accuracy depends on the level of theory and computational resources.[11][12]
Illustrative Data and Interpretation

While a definitive crystal structure for 2-[(2-bromophenyl)methylidene]propanedinitrile is not publicly available, the crystallographic data for the closely related 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile provides a strong predictive model for its solid-state conformation.[2]

NMR Spectroscopy in Practice: The ¹H and ¹³C NMR spectra of various benzylidenemalononitrile derivatives reveal characteristic chemical shifts.[13][14] For our target molecule, we would expect to see signals in the aromatic region of the ¹H NMR spectrum corresponding to the protons on the bromophenyl ring, as well as a singlet for the vinyl proton. In the ¹³C NMR spectrum, characteristic signals for the nitrile carbons, the carbons of the aromatic ring, and the olefinic carbons would be expected.

Mass Spectrometry Insights: The mass spectrum of 2-[(2-bromophenyl)methylidene]propanedinitrile would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.[15] Common fragmentation pathways would involve cleavage of the bonds adjacent to the aromatic ring and the nitrile groups.

G TargetMolecule 2-[(2-bromophenyl)methylidene]propanedinitrile Xray X-ray Crystallography (Solid State) TargetMolecule->Xray Definitive 3D Structure NMR NMR Spectroscopy (Solution State) TargetMolecule->NMR Connectivity & Environment MS Mass Spectrometry (Gas Phase) TargetMolecule->MS Molecular Weight & Formula Computational Computational Chemistry (In Silico) TargetMolecule->Computational Predicted Conformations Validation Comprehensive Structural Validation Xray->Validation NMR->Validation MS->Validation Computational->Validation

Caption: The synergistic relationship of analytical techniques for structural validation.

Conclusion: An Integrated Approach for Authoritative Validation

The structural validation of a novel compound like 2-[(2-bromophenyl)methylidene]propanedinitrile is not a monolithic task but rather a symphony of complementary analytical techniques. While single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state structure, its power is amplified when integrated with the solution-state insights from NMR spectroscopy, the molecular formula confirmation from mass spectrometry, and the predictive capabilities of computational chemistry. This multi-faceted approach provides a robust, self-validating framework that ensures the highest level of scientific integrity and provides the authoritative structural grounding necessary for advancing drug development and materials science research.

References

  • Chen, G., & Kang, J. (2010). 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3365. [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Retrieved from [Link]

  • XtalPi. (n.d.). Crystal Structure Prediction empowering solid-state chemistry solutions. Retrieved from [Link]

  • Schrödinger. (n.d.). Crystal Structure Prediction. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1014. [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • CrystalMaker Software. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • CrystalMaker Software. (n.d.). CrystalDiffract: Introduction. Retrieved from [Link]

  • YouTube. (2020, January 28). Preparing a Single-Crystal X-ray Diffraction Scan. [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(9), 2333. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromopropane. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • SpectraBase. (n.d.). 2-Benzylidene-malononitrile. Retrieved from [Link]

  • Atta-ur-Rahman, & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Springer. [Link]

Sources

Comparative

A Comparative Guide to Catalysts for Benzylidenemalononitrile Synthesis: Performance, Mechanisms, and Protocols

In the landscape of pharmaceutical and specialty chemical synthesis, the Knoevenagel condensation stands as a cornerstone reaction for carbon-carbon bond formation. The synthesis of benzylidenemalononitrile, a key interm...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the Knoevenagel condensation stands as a cornerstone reaction for carbon-carbon bond formation. The synthesis of benzylidenemalononitrile, a key intermediate and a molecule of significant interest for its diverse biological activities, is a prime example of this transformation's utility.[1] The choice of catalyst for this reaction is paramount, directly influencing yield, reaction time, cost, and environmental impact. This guide provides a comparative analysis of various catalytic systems for benzylidenemalononitrile synthesis, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in catalyst selection and process optimization.

At a Glance: Comparative Performance of Catalysts

The efficacy of a catalyst is a multi-faceted consideration, balancing reaction speed, product yield, and the mildness of reaction conditions. Below is a summary of the performance of different classes of catalysts in the synthesis of benzylidenemalononitrile from benzaldehyde and malononitrile.

Catalyst TypeCatalyst ExampleSolventTemperature (°C)TimeYield (%)Key Advantages
Heterogeneous Solid Base Ti-Al-Mg HydrotalciteEthyl Acetate604 h67.1% (conversion)Reusable, environmentally friendly
Lewis Acid Alum (KAl(SO₄)₂·12H₂O)Water602 h89%Inexpensive, eco-friendly, simple workup[1]
Organocatalyst Ammonium AcetateSolvent-free (Microwave)-20-50 sHighRapid reaction, solventless condition[2]
Organocatalyst β-alanine (photocatalytic)Water202-24 hup to 91%Uses visible light, sustainable[3][4]
Nanocatalyst NiCu@MWCNTWater/MethanolRoom Temp10-180 minup to 96%High catalytic activity, mild conditions[5][6]
Homogeneous Base PiperidineEthanolRoom Temp30 min50-100% (typical)Well-established, effective[7][8]

Delving into the "Why": Mechanistic Insights into Catalysis

Understanding the mechanism by which a catalyst operates is crucial for troubleshooting, optimization, and rational catalyst design. The synthesis of benzylidenemalononitrile via Knoevenagel condensation can be facilitated through several distinct catalytic pathways.

The Classic Approach: Base Catalysis

Weakly basic amines like piperidine are traditional catalysts for the Knoevenagel condensation.[7] The mechanism, as illustrated below, involves a multi-step process initiated by the formation of an iminium ion, which is more electrophilic than the starting aldehyde. This is followed by the deprotonation of malononitrile to form a nucleophilic enolate, which then attacks the iminium ion. The final steps involve the elimination of the piperidine catalyst to yield the benzylidenemalononitrile product.[9]

G cluster_0 Iminium Ion Formation cluster_1 Enolate Formation cluster_2 C-C Bond Formation & Catalyst Regeneration Benzaldehyde Benzaldehyde Carbinolamine Carbinolamine Benzaldehyde->Carbinolamine + Piperidine Benzaldehyde->Carbinolamine Iminium_Ion Iminium_Ion Carbinolamine->Iminium_Ion - H₂O Adduct Adduct Iminium_Ion->Adduct + Enolate Iminium_Ion->Adduct Malononitrile Malononitrile Enolate Enolate Malononitrile->Enolate + Piperidine (Base) Malononitrile->Enolate Enolate->Adduct Benzylidenemalononitrile Benzylidenemalononitrile Adduct->Benzylidenemalononitrile - Piperidine Adduct->Benzylidenemalononitrile Piperidine Piperidine Piperidine->Carbinolamine Piperidine->Enolate

Caption: Catalytic cycle of piperidine-catalyzed Knoevenagel condensation.

The Green Alternative: Lewis Acid Catalysis

Lewis acids, such as alum (KAl(SO₄)₂·12H₂O), offer a more environmentally benign approach.[1] In aqueous media, alum acts as a mild acid catalyst. The proposed mechanism involves the protonation of the carbonyl oxygen of benzaldehyde by a proton generated from the aquated aluminum ion. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enolate of malononitrile. Subsequent dehydration leads to the final product.

G cluster_0 Carbonyl Activation cluster_1 Enolization cluster_2 Nucleophilic Attack & Dehydration Benzaldehyde Benzaldehyde Protonated_Benzaldehyde Protonated_Benzaldehyde Benzaldehyde->Protonated_Benzaldehyde + H⁺ (from Alum) Benzaldehyde->Protonated_Benzaldehyde Intermediate Intermediate Protonated_Benzaldehyde->Intermediate + Enol_form Protonated_Benzaldehyde->Intermediate Malononitrile Malononitrile Enol_form Enol_form Malononitrile->Enol_form Tautomerization Malononitrile->Enol_form Enol_form->Intermediate Benzylidenemalononitrile Benzylidenemalononitrile Intermediate->Benzylidenemalononitrile - H₂O, - H⁺ Intermediate->Benzylidenemalononitrile Alum Alum

Caption: Proposed mechanism for Lewis acid (alum)-catalyzed Knoevenagel condensation.

The Modern Approach: Organocatalysis

Organocatalysis has emerged as a powerful tool in modern organic synthesis. Amino acids like proline can effectively catalyze the Knoevenagel condensation. The mechanism is believed to proceed through the formation of an enamine intermediate from the reaction of proline with the carbonyl group of benzaldehyde. This enamine then reacts with malononitrile, followed by hydrolysis and elimination to regenerate the catalyst and form the product.[10]

In the Lab: Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed, step-by-step protocols for the synthesis of benzylidenemalononitrile using representative catalysts from the classes discussed.

Protocol 1: Alum-Catalyzed Synthesis in Water[1]

This protocol highlights a green and efficient method using an inexpensive and readily available catalyst.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Alum (KAl(SO₄)₂·12H₂O)

  • Water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), and water (10 mL).

  • Add alum (20 mol%) to the mixture.

  • Stir the reaction mixture at 60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2 hours), cool the reaction mixture to room temperature.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Recrystallize the crude product from ethanol to obtain pure benzylidenemalononitrile.

Protocol 2: Photocatalytic Synthesis with β-Alanine in Water[3][4]

This innovative protocol utilizes visible light, offering a sustainable approach to the synthesis.

Materials:

  • Benzyl alcohol

  • Malononitrile

  • β-alanine

  • Sodium anthraquinone-1,5-disulfonate (SAS)

  • Distilled water

  • 5 mL crimp-cap vial

  • Stirring bar

  • Blue LED setup (λ=446 nm, 0.7 W)

  • Syringe and needle

Procedure:

  • In a 5 mL crimp-cap vial equipped with a stirring bar, combine benzyl alcohol (0.1 mmol), malononitrile (0.15 mmol), β-alanine (5 mol%), and sodium anthraquinone-1,5-disulfonate (10 mol%).

  • Add 1 mL of distilled water to the vial.

  • Seal the vial and sonicate for 10 seconds.

  • Puncture the cap with a needle to keep the vial open to the air.

  • Place the vial in the blue LED setup and stir the mixture at 20°C.

  • After the reaction is complete (2-24 hours, monitor by TLC), filter the reaction mixture under reduced pressure.

  • Wash the resulting solid with water (1 mL) to isolate the benzylidenemalononitrile product.

Protocol 3: Base-Catalyzed Synthesis in Water[8]

This is a simple and effective method often used in educational settings, demonstrating the principles of base catalysis.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Sodium bicarbonate (NaHCO₃) or Piperidine

  • Water

  • 25 mL round-bottom flask

  • Stir bar and magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place a stir bar in a 25 mL round-bottom flask.

  • Add water (8 mL), malononitrile (2 mmol), and a catalytic amount of base (e.g., a spatula tip of NaHCO₃ or a few drops of piperidine).

  • While stirring, add benzaldehyde (2 mmol) to the solution in one portion.

  • Continue stirring at room temperature for 30 minutes.

  • Cool the reaction mixture in an ice bath for 10 minutes to facilitate complete precipitation of the product.

  • Isolate the product by vacuum filtration.

  • The product can be further purified by recrystallization if necessary.

Conclusion

The synthesis of benzylidenemalononitrile can be achieved through a variety of catalytic methods, each with its own set of advantages and disadvantages. Traditional homogeneous base catalysts like piperidine are effective but can present challenges in product purification and catalyst removal.[1] Modern approaches, including the use of heterogeneous solid bases, Lewis acids, and organocatalysts, offer greener and more sustainable alternatives with high yields and milder reaction conditions. The choice of a specific catalyst will ultimately depend on the desired scale of the reaction, cost considerations, and the environmental and safety requirements of the process. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to select the most appropriate catalytic system for their specific needs.

References

  • Kolb, D., Friedmann, K., & König, B. (2024). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem. Available from: [Link]

  • Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences. (2019). Available from: [Link]

  • Koli, B. P., & Gore, R. P. (2023). alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry, 16(3), 1734-1740. Available from: [Link]

  • Zengin, N., Burhan, H., Şavk, A., & Göksu, H. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 10(1), 12758. Available from: [Link]

  • Rimola, A., Sodupe, M., & Ugliengo, P. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5435-5445. Available from: [Link]

  • Knoevenagel condensation. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. (2024). Available from: [Link]

  • Kolb, D., Friedmann, K., & König, B. (2024). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem. Available from: [Link]

  • Zengin, N., Burhan, H., Şavk, A., & Göksu, H. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based nicu nanohybrids. Scientific Reports, 10(1), 12758. Available from: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. ResearchGate. (2014). Available from: [Link]

  • Acid-catalyzed Knoevenagel condensation reaction (synthesis of compound (IV)). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Singh, P., Singh, J., & Singh, K. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. Available from: [Link]

  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. SBQ. Retrieved January 24, 2026, from [Link]

  • Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42. Available from: [Link]

  • Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. (2021, May 24). YouTube. Retrieved January 24, 2026, from [Link]

  • Piperidine catalyst in Knoevenagel reaction? (2016, December 1). Reddit. Retrieved January 24, 2026, from [Link]

  • Synthetic and theoretical study on proline-catalyzed Knoevenagel condensation in ionic liquid. ResearchGate. (2006). Available from: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central. (2023). Available from: [Link]

  • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. MDPI. (2022). Available from: [Link]

  • L-Proline Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene Compounds and Their Molecular Modeling Studies for Anti-SARS CoV-2 Potentials. Bentham Science Publisher. (2022). Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-[(2-Bromophenyl)methylidene]propanedinitrile

For professionals in chemical synthesis and drug development, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable research. The synthesis of a novel compound is merely the first st...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable research. The synthesis of a novel compound is merely the first step; validating its structure and ensuring the absence of confounding impurities is paramount for the integrity of subsequent applications. This guide provides an in-depth, multi-modal strategy for confirming the purity of synthesized 2-[(2-bromophenyl)methylidene]propanedinitrile, a versatile building block in heterocyclic chemistry.[1] We will move beyond rote protocols to explain the scientific rationale behind each analytical choice, creating a self-validating workflow that ensures the highest degree of confidence in your final product.

The Synthetic Pathway and Anticipating Potential Impurities

The most common and efficient route to synthesizing 2-[(2-bromophenyl)methylidene]propanedinitrile is the Knoevenagel condensation.[2][3] This reaction involves the base-catalyzed condensation of an active methylene compound, malononitrile, with an aromatic aldehyde, 2-bromobenzaldehyde.

Understanding this pathway is crucial because it allows us to anticipate likely impurities. A robust purity analysis does not just look for the desired product; it actively searches for the expected contaminants.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product & Impurities 2_bromobenzaldehyde 2-Bromobenzaldehyde product 2-[(2-bromophenyl)methylidene]- propanedinitrile 2_bromobenzaldehyde->product Condensation malononitrile Malononitrile malononitrile->product piperidine Piperidine piperidine->product catalyzes impurities Potential Impurities: - Unreacted Starting Materials - Catalyst Residue - Side-Reaction Products product->impurities associated with

Caption: Knoevenagel condensation pathway for the synthesis of the target compound.

Primary Impurities to Consider:

  • Unreacted Starting Materials: 2-bromobenzaldehyde and malononitrile.

  • Catalyst: Residual piperidine or other base catalyst used in the reaction.[4]

  • Solvent: Trapped solvent molecules from the reaction or purification steps.

A Holistic Workflow for Purity Verification

No single analytical technique is sufficient to declare a compound "pure." A trustworthy assessment relies on the convergence of data from multiple, orthogonal methods. The following workflow provides a systematic approach to move from a crude synthetic product to a fully characterized, high-purity compound.

Purity_Workflow cluster_spectroscopy Spectroscopic Confirmation crude Crude Synthesized Product recrystallization Purification: Recrystallization crude->recrystallization melting_point Physical Assessment: Melting Point Analysis recrystallization->melting_point NMR NMR (¹H & ¹³C) Structural Verification melting_point->NMR FTIR FTIR Functional Group ID melting_point->FTIR MS Mass Spectrometry MW & Isotopic Pattern melting_point->MS hplc Quantitative Analysis: HPLC / GC MS->hplc final Pure Compound (>99%) hplc->final

Caption: A comprehensive workflow for the purification and analysis of the synthesized compound.

Purification and Preliminary Assessment

Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility.[5][6] The goal is to dissolve the impure compound in a minimum amount of a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the solution (mother liquor).[7]

Experimental Protocol:

  • Solvent Selection: Based on literature, hot ethanol is an effective solvent for this class of compounds.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid just dissolves. Adding a large excess of solvent will reduce the final yield.[8]

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Melting Point Analysis

A pure crystalline solid will have a sharp, well-defined melting point range (typically < 1°C). Impurities disrupt the crystal lattice, leading to a broader and depressed melting point range. This simple, physical measurement is a rapid and reliable first indicator of purity.

Parameter Expected Result for Pure Compound Indication of Impurity
Melting Point Sharp, narrow range (e.g., 94-95°C)Depressed and broad range (e.g., 88-92°C)

Spectroscopic Confirmation: The Molecular Fingerprint

Spectroscopy provides an unambiguous confirmation of the molecular structure.[9] Each technique offers a unique piece of the puzzle, and together they create a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For 2-[(2-bromophenyl)methylidene]propanedinitrile, we expect to see signals corresponding to the aromatic protons and the single vinylic proton. The aromatic region will show complex splitting patterns due to the ortho-substitution. The absence of a sharp singlet around 9.5-10.5 ppm is critical, as this would indicate the presence of unreacted 2-bromobenzaldehyde.[10]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. Key signals include those for the two nitrile carbons, the carbons of the aromatic ring, and the carbons of the double bond.

Technique Expected Key Signals (Predicted) Purpose
¹H NMR δ 7.5-8.5 ppm (m, 5H, aromatic & vinylic)Confirm proton framework, check for aldehyde impurity
¹³C NMR δ 112-115 ppm (2C, -C≡N), δ 120-140 ppm (aromatic/vinylic C)Confirm carbon skeleton and presence of nitrile groups
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is ideal for identifying the presence of specific functional groups.

Key Diagnostic Peaks:

  • C≡N Stretch: A sharp, intense absorption band around 2220-2230 cm⁻¹ is characteristic of the conjugated nitrile group. Its presence is a strong confirmation of the product.[11]

  • Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A peak in the lower wavenumber region, typically 500-650 cm⁻¹ .[12]

  • Absence of Aldehyde C=O: Critically, the absence of a strong C=O stretching band around 1700 cm⁻¹ confirms the removal of the starting 2-bromobenzaldehyde.

Functional Group Characteristic Wavenumber (cm⁻¹) Significance
Nitrile (-C≡N)~2225 (Sharp, Strong)Confirms core functional group
Aromatic Ring (C=C)1450-1600Confirms aromatic backbone
C-Br Bond500-650Confirms bromine substitution
Aldehyde (-CHO)~1700 (Should be absent)Confirms removal of starting material
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity. For halogenated compounds, it offers an extra layer of confirmation.[13]

The Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[14] Consequently, the mass spectrum of a monobrominated compound will show two peaks for the molecular ion:

  • M+ peak: The peak corresponding to the molecule containing the ⁷⁹Br isotope.

  • M+2 peak: A peak of almost equal intensity, two mass units higher, corresponding to the molecule containing the ⁸¹Br isotope.[15][16]

This distinctive 1:1 M+/M+2 pattern is a definitive signature for the presence of a single bromine atom and provides powerful evidence for the correct product formation.

Parameter Expected Value for C₁₀H₅BrN₂
Molecular Weight ~233.07 g/mol
[M]+ (with ⁷⁹Br) ~232 m/z
[M+2]+ (with ⁸¹Br) ~234 m/z
Intensity Ratio (M+ : M+2) Approximately 1:1

Quantitative Purity Analysis via Chromatography

While spectroscopy confirms structure, chromatography excels at quantifying purity by separating the main component from trace impurities.[17]

Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.

Experimental Protocol:

  • Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice for aromatic compounds.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape, is typically effective. For example, a gradient from 60% water / 40% acetonitrile to 10% water / 90% acetonitrile over 15 minutes.

  • Detection: A UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 0.1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

A result of >99.0% area under the curve for the main peak is a strong indicator of high purity.

Comparison with Structural Alternatives

To avoid misidentification, it is useful to compare the expected analytical data of the target compound with that of its close structural isomers or analogs.

Compound MW ( g/mol ) Key Distinguishing Feature
2-[(2-bromophenyl)methylidene]propanedinitrile 233.07Distinct ¹H NMR aromatic splitting pattern due to ortho-substitution.
2-[(4-bromophenyl)methylidene]propanedinitrile [18]233.07Simpler, more symmetric ¹H NMR aromatic pattern (two doublets) due to para-substitution.
2-[(2-chlorophenyl)methylidene]propanedinitrile 188.62Lower molecular weight and a characteristic ~3:1 M+/M+2 isotopic pattern for chlorine in MS.

Conclusion

Confirming the purity of a synthesized compound like 2-[(2-bromophenyl)methylidene]propanedinitrile is a systematic process that requires a thoughtful combination of purification, physical measurement, spectroscopic analysis, and chromatography. By understanding the chemistry of the synthesis, anticipating potential impurities, and applying a suite of orthogonal analytical techniques, researchers can achieve an exceptionally high degree of confidence in their material. This rigorous, self-validating approach ensures that subsequent experiments and development efforts are built on a foundation of verified chemical integrity.

References

  • Kang, T.-R. (n.d.). 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, G., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. Assessment and Qualifications Alliance. Retrieved from [Link]

  • Google Patents. (n.d.). CN108299237B - Synthesis method of methylene malononitrile compound.
  • PubChem. (n.d.). 2-((4-Cyanophenyl)methylene)propanedinitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chang, M.-J., et al. (2012). 2-(4-Nitrobenzylidene)malononitrile. ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Workman, J., Jr. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Recrystallization. Retrieved from [Link]

  • Workman, J., Jr. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • Al-Shihry, S. S. (2004). Synthesis of substituted stilbenes via the Knoevenagel condensation. Molecules. Retrieved from [Link]

  • Lerman, L. V., et al. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]

  • Agilent. (2016). Chemical Purity Analysis. Retrieved from [Link]

  • Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Ashfaq, M., et al. (2021). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)methyl)propanedinitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Kitamura, M., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Stereoselective Reactions of 2-[(2-Bromophenyl)methylidene]propanedinitrile

For the discerning researcher in organic synthesis and drug development, achieving precise control over molecular architecture is paramount. The stereochemical configuration of a molecule can profoundly influence its bio...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, achieving precise control over molecular architecture is paramount. The stereochemical configuration of a molecule can profoundly influence its biological activity, making the development of stereoselective synthetic methodologies a cornerstone of modern chemistry. This guide provides an in-depth assessment of the stereoselectivity of reactions involving 2-[(2-bromophenyl)methylidene]propanedinitrile, a versatile Michael acceptor with significant potential in the synthesis of complex molecular scaffolds.

While specific stereochemical data for this particular substrate is emerging, this guide draws upon established principles and experimental data from closely related analogs to provide a predictive framework for its application in asymmetric synthesis. We will explore the synthesis of this key precursor and delve into the expected stereochemical outcomes of pivotal carbon-carbon bond-forming reactions, supported by comparative data from the literature.

Synthesis of 2-[(2-Bromophenyl)methylidene]propanedinitrile: The Knoevenagel Condensation

The primary route to 2-[(2-bromophenyl)methylidene]propanedinitrile is the Knoevenagel condensation, a reliable and efficient method for the formation of carbon-carbon double bonds. This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, 2-bromobenzaldehyde.

The choice of catalyst and reaction conditions can influence the yield and purity of the product. Organocatalysts are often favored for their mild reaction conditions and high efficiency.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-bromobenzaldehyde 2-Bromobenzaldehyde product 2-[(2-Bromophenyl)methylidene]- propanedinitrile 2-bromobenzaldehyde->product malononitrile Malononitrile malononitrile->product organocatalyst Organocatalyst (e.g., Imidazole, Piperidine) organocatalyst->product Catalyzes

Caption: Knoevenagel condensation for the synthesis of the target compound.

Experimental Protocol: Organocatalytic Synthesis of 2-[(2-Bromophenyl)methylidene]propanedinitrile

This protocol is adapted from established methods for the synthesis of related arylidene malononitriles.[1]

  • Reaction Setup: To a round-bottom flask, add 2-bromobenzaldehyde (1.0 eq), malononitrile (1.0 eq), and a suitable solvent such as ethanol.

  • Catalyst Addition: Introduce a catalytic amount of a nitrogen-based organocatalyst (e.g., imidazole, 5 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the product may precipitate directly from the reaction mixture and can be collected by filtration. If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Asymmetric Michael Addition: A Gateway to Chiral Scaffolds

The electron-withdrawing nature of the two nitrile groups makes the double bond of 2-[(2-bromophenyl)methylidene]propanedinitrile a potent Michael acceptor. The conjugate addition of nucleophiles to this substrate can generate a new stereocenter. The use of chiral catalysts can effectively control the facial selectivity of this addition, leading to enantioenriched products.

Comparison of Chiral Catalysts for the Michael Addition to Benzylidenemalononitriles

While specific data for the 2-bromo derivative is limited, extensive research on related benzylidenemalononitriles provides valuable insights into catalyst performance. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramides, have proven to be particularly effective.[2][3] These catalysts can simultaneously activate the Michael acceptor through hydrogen bonding and orient the nucleophile for a stereoselective attack.

Catalyst TypeNucleophileSubstrate (Analog)Enantiomeric Excess (ee)Reference
Cinchona Alkaloid-UreaMalononitrile2-Enoylpyridinesup to 97%[3]
Cinchona Alkaloid-ThioureaMalononitrileβ,β-Disubstituted Nitroalkenesup to 93%
Squaramide2-Thiocyano-1-indanoneBenzofuran-derived azadieneModerate[2]

The steric and electronic properties of the substituent on the phenyl ring of the benzylidenemalononitrile can influence the stereochemical outcome. The presence of the ortho-bromo group in the target molecule is expected to exert a significant steric influence, which could either enhance or diminish the enantioselectivity depending on the specific catalyst and nucleophile used.

G

Caption: General workflow for an organocatalyzed asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of a Thiol to an Analogous Acceptor

This protocol is based on the asymmetric Michael addition of thiols to β-nitrostyrenes, a reaction that shares mechanistic similarities with the addition to benzylidenemalononitriles.[4]

  • Reaction Setup: In a vial, dissolve the 2-[(2-bromophenyl)methylidene]propanedinitrile (1.0 eq) and the chiral organocatalyst (e.g., a phenylpyrrolidine-based urea, 2 mol%) in a suitable solvent (e.g., toluene) at the specified temperature.

  • Nucleophile Addition: Add the thiol nucleophile (1.2 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.

  • Purification: Once the reaction is complete, purify the product directly by flash column chromatography on silica gel to obtain the enantioenriched Michael adduct.

  • Stereochemical Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Diels-Alder Reactions: Constructing Complex Ring Systems

The double bond in 2-[(2-bromophenyl)methylidene]propanedinitrile can also participate as a dienophile in Diels-Alder reactions, offering a powerful strategy for the construction of six-membered rings with multiple stereocenters. The stereoselectivity of these [4+2] cycloadditions is governed by the facial selectivity of the diene's approach to the dienophile, which can be influenced by the use of chiral Lewis acid catalysts.

G

Caption: Catalytic cycle of a chiral Lewis acid-catalyzed Diels-Alder reaction.

Conclusion and Future Outlook

2-[(2-Bromophenyl)methylidene]propanedinitrile stands as a promising substrate for the development of novel stereoselective transformations. While direct experimental data on its performance in asymmetric reactions is still forthcoming in the broader literature, the extensive body of work on related benzylidenemalononitriles provides a solid foundation for predicting its behavior.

The insights and protocols presented in this guide are intended to empower researchers to explore the stereoselective reactions of this versatile building block. Future investigations should focus on systematically evaluating a range of chiral catalysts and nucleophiles in reactions with 2-[(2-bromophenyl)methylidene]propanedinitrile to quantify the electronic and steric effects of the ortho-bromo substituent on stereoselectivity. Such studies will undoubtedly unlock the full potential of this compound in the synthesis of stereochemically complex and biologically relevant molecules.

References

  • Shi, M., et al. (2022). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 27(9), 2874. [Link]

  • Reddy, B. V. S., et al. (2012). Highly enantioselective conjugate addition of malononitrile to 2-enoylpyridines with bifunctional organocatalyst. Organic & Biomolecular Chemistry, 10(40), 8084-8087. [Link]

  • Nguyen, T. T., et al. (2021). Organocatalytic Synthesis of (Hetero)arylidene Malononitriles Using a More Sustainable, Greener, and Scalable Strategy. ACS Omega, 6(48), 32457-32466. [Link]

  • Kappe, C. O., et al. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry, 13, 137-145. [Link]

  • Sundararajan, G., et al. (2001). A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions. Organic Letters, 3(5), 729-732. [Link]

  • Kawazoe, S., et al. (2015). Asymmetric Michael addition of thiols to β-nitrostyrenes using a novel phenylpyrrolidine-based urea catalyst. Tetrahedron Letters, 56(2), 410-413. [Link]

  • Li, G., et al. (2024). Electrochemically promoted thio-Michael addition of N-substituted maleimides to thiols in an aqueous medium. Organic & Biomolecular Chemistry, 22(28), 5634-5638. [Link]

  • Patti, A., et al. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers, 9(12), 3323-3345. [Link]

  • Sundararajan, G., et al. (2001). A new polymer-anchored chiral catalyst for asymmetric Michael addition reactions. Organic Letters, 3(5), 729-732. [Link]

  • Wang, J., et al. (2015). Organocatalytic Enantioselective Michael Reaction of Malononitrile with β,β-Disubstituted Nitroalkenes. European Journal of Organic Chemistry, 2015(26), 5824-5830. [Link]

  • Hozien, Z. A., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8(4), 723-732. [Link]

  • Johnson, J. S., et al. (2016). Conjugate addition–enantioselective protonation reactions. Beilstein Journal of Organic Chemistry, 12, 1266-1292. [Link]

  • Wennemers, H., et al. (2025). Organocatalyst-Controlled Stereoselective Head-to-Tail Macrocyclizations. ChemRxiv. [Link]

  • Buisson, D., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

  • Wang, J., et al. (2015). Organocatalytic Enantioselective Michael Reaction of Malononitrile with β,β-Disubstituted Nitroalkenes. European Journal of Organic Chemistry, 2015(26), 5824-5830. [Link]

Sources

Validation

A Comparative Analysis of 2-[(2-Bromophenyl)methylidene]propanedinitrile and Its Positional Isomers: A Guide for Researchers

This guide provides a comprehensive comparison of the experimental data for 2-[(2-bromophenyl)methylidene]propanedinitrile and its structural isomers. It is intended for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the experimental data for 2-[(2-bromophenyl)methylidene]propanedinitrile and its structural isomers. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and potential applications of this class of compounds. This document synthesizes publicly available data to offer a comparative perspective on the physicochemical and spectroscopic properties of these molecules, highlighting the impact of the bromine substituent's position on the phenyl ring.

Introduction to Benzylidenemalononitriles

Benzylidenemalononitrile derivatives are a class of organic compounds characterized by a phenyl ring and a malononitrile group linked by a methylidene bridge. These compounds are versatile building blocks in organic synthesis and have garnered significant interest due to their diverse biological activities, including potential anticancer and antimicrobial properties. The introduction of a bromine atom onto the phenyl ring can significantly influence the molecule's electronic properties, reactivity, and biological efficacy. This guide focuses on the ortho-brominated isomer, 2-[(2-bromophenyl)methylidene]propanedinitrile, and compares it with its para- and meta-substituted counterparts.

Synthesis via Knoevenagel Condensation

The primary synthetic route to 2-[(bromophenyl)methylidene]propanedinitrile isomers is the Knoevenagel condensation. This well-established reaction involves the nucleophilic addition of an active methylene compound, in this case, malononitrile, to a carbonyl group of an aldehyde, followed by a dehydration reaction. The choice of the starting bromobenzaldehyde isomer (ortho, meta, or para) dictates the final product.

The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, and can be carried out under various conditions, including conventional heating, microwave irradiation, or even at room temperature in greener solvents like water and glycerol.[1][2]

Generalized Synthetic Workflow

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.